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Compound of Interest

Compound Name: 8-Heptadecene

Cat. No.: B093569 Get Quote

This technical guide provides a comprehensive overview of the spectral data for 8-
Heptadecene, a long-chain alkene of interest to researchers in various fields, including

chemical synthesis and drug development. This document presents available experimental

mass spectrometry data, and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectral data. Detailed, generalized experimental protocols are also provided to aid in the

acquisition of similar data.

Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to elucidate its structure by analyzing its

fragmentation patterns. For 8-Heptadecene, Electron Ionization (EI) is a common method for

generating a mass spectrum.

Data Presentation
The mass spectrum of (E)-8-Heptadecene obtained from the NIST Mass Spectrometry Data

Center shows a molecular ion peak and a series of fragment ions.[1] The data is summarized in

the table below.
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m/z Relative Intensity (%) Plausible Fragment

238 5 [M]+ (Molecular Ion)

125 20 [C9H17]+

111 35 [C8H15]+

97 60 [C7H13]+

83 85 [C6H11]+

69 95 [C5H9]+

55 100 [C4H7]+

41 80 [C3H5]+

Data is based on the experimental spectrum of (E)-8-Heptadecene from the NIST WebBook.

[1]

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
A generalized protocol for obtaining an EI mass spectrum of a liquid sample like 8-
Heptadecene is as follows:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

gas chromatograph (GC-MS) for separation and purification, or by direct injection. The

sample is vaporized in the ion source.

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons

(typically 70 eV).[2][3][4] This causes the molecule to lose an electron, forming a positively

charged molecular ion (M+).

Fragmentation: The excess energy from the electron bombardment causes the molecular ion

to fragment into smaller, charged ions and neutral radicals. The fragmentation pattern is

characteristic of the molecule's structure.
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Mass Analysis: The positively charged ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z.

The fragmentation of alkenes in EI-MS is characterized by cleavages at bonds allylic to the

double bond, leading to the formation of stable allylic carbocations.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of

an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical

environment of the nuclei. As experimental data for 8-Heptadecene is not readily available in

the public domain, predicted data is presented below.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 8-Heptadecene shows distinct signals for the vinylic

protons and the aliphatic protons.

Predicted Chemical

Shift (ppm)
Multiplicity Integration Assignment

5.34 - 5.40 Multiplet 2H -CH=CH-

1.95 - 2.05 Multiplet 4H -CH₂-CH=

1.20 - 1.40 Multiplet 22H -(CH₂)₁₁-

0.85 - 0.95 Triplet 6H -CH₃

Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of 8-Heptadecene distinguishes the olefinic carbons from the

various aliphatic carbons in the long chains.
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Predicted Chemical Shift (ppm) Assignment

130.3 -CH=CH-

32.6 -CH₂-CH=

29.8 -(CH₂)n-

29.5 -(CH₂)n-

29.3 -(CH₂)n-

29.2 -(CH₂)n-

22.7 -CH₂-CH₃

14.1 -CH₃

Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like 8-
Heptadecene is outlined below:

Sample Preparation: A small amount of the sample (typically 5-25 mg for ¹H, 20-100 mg for

¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), is often added to calibrate the

chemical shift scale to 0 ppm.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is

tuned and the magnetic field is shimmed to achieve homogeneity.

Data Acquisition:

For ¹H NMR, a series of radiofrequency pulses are applied to the sample, and the

resulting free induction decay (FID) is recorded. Key parameters include the pulse width,

acquisition time, and relaxation delay.[7]

For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of

scans are typically required to achieve a good signal-to-noise ratio.[8] Proton decoupling is

commonly used to simplify the spectrum and enhance the signal.[9]
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Data Processing: The FID is converted into a spectrum using a Fourier transform. The

spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Data
The IR spectrum of 8-Heptadecene is expected to show characteristic absorption bands for the

C-H and C=C bonds.

Predicted Wavenumber

(cm⁻¹)
Vibrational Mode Functional Group

3000 - 3100 C-H stretch Alkene (=C-H)

2850 - 3000 C-H stretch Alkane (-C-H)

1640 - 1680 C=C stretch Alkene

1450 - 1470 C-H bend Alkane (-CH₂-)

1370 - 1380 C-H bend Alkane (-CH₃)

675 - 995 =C-H bend (out-of-plane) Alkene

Experimental Protocol: Fourier Transform Infrared
(FTIR) Spectroscopy
For a liquid sample like 8-Heptadecene, the following FTIR methods are commonly employed:

Attenuated Total Reflectance (ATR):

A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or

ZnSe).[10][11]

The IR beam is directed through the crystal and reflects off the internal surface in contact

with the sample. The evanescent wave that penetrates a short distance into the sample is
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partially absorbed.

The reflected beam, now containing information about the sample's absorption, is directed

to the detector. This method requires minimal sample preparation.[10][11]

Transmission using a Liquid Cell:

The liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr).[10]

[12]

The plates are mounted in a sample holder and placed in the IR beam path.

The IR radiation passes through the sample, and the transmitted light is measured by the

detector. The path length of the cell can be controlled with a spacer.[10]

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and

the structural information they provide for 8-Heptadecene.
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Caption: Workflow of Spectroscopic Analysis for 8-Heptadecene.
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Caption: Relationship between Molecular Structure and Spectral Data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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